
2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid
Descripción general
Descripción
Zapnometinib is an orally bioavailable, small molecule inhibitor of mitogen-activated protein kinase kinase (MAP2K; MAPK/ERK kinase; MEK), with potential anti-viral and anti-inflammatory activities. Upon oral administration, zapnometinib selectively binds to and inhibits the activity of MEK. This may prevent the export of the viral genome protein complexes from the nucleus to the cytoplasm, thereby inhibiting the formation of new viral particles and the replication of various RNA viruses, including influenza virus, hantavirus, respiratory syncytial virus (RSV) and severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2). In addition, the inhibition of the activity of MEK may also decrease gene expression and inhibit the production of proinflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-alpha), interleukin (IL)-1-beta, IL-8, C-X-C motif chemokine 10 (interferon gamma-induced protein 10; IP-10), C-C motif chemokine 2 (monocyte chemoattractant protein-1; MCP-1) and C-C motif chemokine 3 (macrophage inflammatory protein 1-alpha; MIP-1a), thereby reducing inflammation. MEK, a dual-specificity threonine/tyrosine kinase family, plays a key role in the activation of the RAS/RAF/MEK/ERK signaling pathway. Many RNA viruses rely on this pathway inside human cells to replicate.
Mecanismo De Acción
Target of Action
The primary target of 2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid is the Dual specificity mitogen-activated protein kinase kinase 1 . This kinase plays a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and apoptosis.
Mode of Action
It is known to interact with its target kinase, potentially altering its activity and thus influencing the downstream signaling pathways .
Biochemical Pathways
Given its target, it is likely to impact pathways regulated by the dual specificity mitogen-activated protein kinase kinase 1 .
Result of Action
Given its target, it is likely to influence cellular processes such as growth, differentiation, and apoptosis .
Actividad Biológica
2-(2-Chloro-4-iodophenylamino)-3,4-difluorobenzoic acid (CAS No. 303175-44-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C13H7ClF2INO2
- Molecular Weight : 409.56 g/mol
- Purity : Typically around 95-99% depending on the supplier .
- Melting Point : 230-231 °C
- Predicted Boiling Point : 401.5 ± 45.0 °C .
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. The presence of halogen substituents (chlorine and iodine) may enhance its binding affinity and selectivity towards specific targets.
Anticancer Properties
Several studies have investigated the anticancer potential of halogenated benzoic acids. For instance, compounds with structural similarities have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
A study examining the effects of similar compounds on breast cancer cells reported that these agents can significantly reduce cell viability and promote apoptotic pathways, suggesting that this compound may exhibit similar effects .
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, as many benzoic acid derivatives are known to modulate inflammatory pathways. Research has shown that such compounds can inhibit the expression of pro-inflammatory cytokines in vitro.
Antimicrobial Activity
Preliminary data suggest that this compound may possess antimicrobial properties. Its effectiveness against certain bacterial strains could be attributed to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings
Aplicaciones Científicas De Investigación
Zapnometinib has been investigated for its role as a selective inhibitor of certain kinases , particularly in cancer research. Its ability to modulate signaling pathways makes it a candidate for therapeutic applications:
- Cancer Treatment : Studies have shown that Zapnometinib exhibits selective inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is often dysregulated in various cancers. This inhibition can lead to reduced tumor growth and enhanced apoptosis in cancer cells.
- Inflammatory Diseases : The compound's anti-inflammatory properties have been explored, particularly in conditions where MAPK signaling contributes to pathogenesis.
Medicinal Chemistry
Zapnometinib serves as a valuable lead compound in drug discovery programs targeting cancer and inflammatory diseases. Its structure allows for modifications that can enhance potency and selectivity against specific targets.
Organic Synthesis
The compound is utilized as an intermediate in organic synthesis due to its unique functional groups. It can be employed in the preparation of various derivatives with potential pharmacological activities.
Application Area | Description |
---|---|
Cancer Research | Inhibition of MAPK signaling pathways; potential therapeutic agent |
Inflammatory Diseases | Modulation of inflammatory responses; research into treatment options |
Organic Synthesis | Intermediate for synthesizing novel compounds with biological activity |
Case Studies
-
MAPK Pathway Inhibition :
- A study demonstrated that treatment with Zapnometinib led to significant reductions in cell proliferation in melanoma cell lines, highlighting its potential as an anti-cancer agent.
-
Inflammation Model :
- In preclinical models of rheumatoid arthritis, Zapnometinib showed promise by reducing markers of inflammation and joint damage, suggesting further exploration in clinical settings.
Propiedades
IUPAC Name |
2-(2-chloro-4-iodoanilino)-3,4-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF2INO2/c14-8-5-6(17)1-4-10(8)18-12-7(13(19)20)2-3-9(15)11(12)16/h1-5,18H,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNBGWKQXRQKSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Cl)NC2=C(C=CC(=C2F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF2INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80435811 | |
Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303175-44-2 | |
Record name | Zapnometinib | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0303175442 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(2-chloro-4-iodophenylamino)-3,4-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80435811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-((2-chloro-4-iodophenyl)amino)-3,4-difluorobenzoic acid CC-5852.0 2,3,4-trifluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Zapnometinib | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZD8LK83V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.